N-[(1,2-dimethylindol-5-yl)methyl]-2-ethoxybenzamide
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Overview
Description
N-[(1,2-dimethylindol-5-yl)methyl]-2-ethoxybenzamide, commonly known as DMIB, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMIB is a benzamide derivative that exhibits antitumor and antiproliferative properties. In
Scientific Research Applications
Chemical Analysis and Impurity Identification
In the context of chemical analysis and drug purity assessment, N-[(1,2-dimethylindol-5-yl)methyl]-2-ethoxybenzamide is studied for its impurities. A study identified unknown impurities in the drug Repaglinide, which included compounds with similar benzamide structures (Kancherla et al., 2018). This research is critical for ensuring drug quality and safety.
Radiolabeling and Receptor Imaging
Radiolabeled compounds, including those similar to this compound, have been developed for medical imaging. For instance, [11C]L-159,884, a nonpeptide angiotensin II antagonist, was synthesized for angiotensin II receptor imaging, demonstrating the potential of such compounds in diagnostic applications (Hamill et al., 1996).
Neuropharmacology
Research into the neuropharmacological applications of compounds structurally related to this compound is extensive. For example, [3H]N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methylbenzamide was used as a novel sigma-2 receptor probe, highlighting the role of similar compounds in studying neurotransmitter receptors (Xu et al., 2005).
Organic Chemistry and Catalysis
In organic chemistry, compounds like this compound are used to study reaction mechanisms and catalysis. For example, the research on the reaction of functionalized anilines with dimethyl carbonate over NaY faujasite provided insights into chemoselectivity toward mono-N-methylation, which is vital for understanding complex organic reactions (Selva et al., 2003).
Structural Analysis and Crystallography
The study of similar compounds is also significant in structural chemistry and crystallography. For instance, the analysis of 2-ethoxybenzamide revealed insights into hydrogen-bonded ribbon structures, contributing to our understanding of molecular interactions and crystal formation (Pagola & Stephens, 2009).
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They have been used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The compound’s stability is noted, with it being stable but light sensitive .
Result of Action
Given the broad-spectrum biological activities of indole derivatives, it can be inferred that this compound may have diverse effects at the molecular and cellular level .
Action Environment
It’s noted that the compound is light sensitive , suggesting that exposure to light could potentially affect its stability and efficacy.
Properties
IUPAC Name |
N-[(1,2-dimethylindol-5-yl)methyl]-2-ethoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-4-24-19-8-6-5-7-17(19)20(23)21-13-15-9-10-18-16(12-15)11-14(2)22(18)3/h5-12H,4,13H2,1-3H3,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUZKGKZHMBROK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCC2=CC3=C(C=C2)N(C(=C3)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.